molecular formula C4H10N2 B092998 Butanimidamide CAS No. 107-90-4

Butanimidamide

Cat. No. B092998
CAS RN: 107-90-4
M. Wt: 86.14 g/mol
InChI Key: RXKUYBRRTKRGME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-tert-butanesulfinyl imines, which are closely related to butanimidamide, involves the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, yielding high yields of versatile intermediates for the asymmetric synthesis of amines . These intermediates are activated by the tert-butanesulfinyl group, which also serves as a chiral directing group and can be cleaved after nucleophilic addition . Another related synthesis involves the imination of enantioenriched N'-tert-butanesulfinyl amidines, followed by hydrazinolysis, to produce primary tert-butanesulfonimidamides with high enantiopurity .

Molecular Structure Analysis

The molecular structure of compounds related to butanimidamide, such as imidazole carbonyl cyanide, has been determined by x-ray crystallography . The cyanocarbonyl group in this compound is nearly linear, with specific bond angles and lengths detailed in the study . This information could be extrapolated to hypothesize about the molecular structure of butanimidamide, which would likely contain similar functional groups.

Chemical Reactions Analysis

The papers describe the reactivity of various intermediates and adducts. For instance, N-tert-butanesulfinyl imines are reactive towards a wide range of nucleophiles, and their reactivity is modulated by the tert-butanesulfinyl group . In the context of DNA adducts, butadiene diolepoxide- and diepoxybutane-derived adducts at N7-guanine have been studied, indicating the genotoxic potential of these compounds through alkylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the discussed compounds include their ability to serve as intermediates in the synthesis of a wide range of highly enantioenriched amines . The stability and reactivity of these compounds, such as the half-life of DNA adducts derived from butadiene diolepoxide and diepoxybutane, have been characterized . The crystal structure of an imidazole carbonyl cyanide provides insights into the physical properties of these types of compounds, such as bond lengths and angles .

Scientific Research Applications

  • Butein in Health and Disease : Butein, a chalcone polyphenol, shows promise in preclinical studies against several chronic diseases due to its wide range of biological properties, including antioxidant, anti-inflammatory, anticancer, antidiabetic, hypotensive, and neuroprotective effects. Its action on multiple molecular targets reduces the chances of non-responsiveness and resistance development, supporting its use as a treatment option (Padmavathi et al., 2017).

  • Clinical Study of Chlorpropamide Effects : Chlorpropamide, a sulfonylurea derivative, has been tested for its hypoglycemic activity and potential untoward or toxic effects. This study provides insights into the clinical utility of chlorpropamide in managing diabetes mellitus (Cardonnet et al., 1959).

  • Human Pharmacokinetic Studies of [(18)F]FHBG : This paper discusses the kinetics, biodistribution, stability, dosimetry, and safety of [(18)F]FHBG in healthy human volunteers, which is crucial for monitoring HSV1-tk reporter gene expression in gene therapy applications (Yaghoubi et al., 2001).

  • Molecular Epidemiology and Exposure to Mutagens : This research emphasizes the role of molecular epidemiology in assessing the risk of human exposure to mutagens and carcinogens, demonstrating the utility of biomarkers like DNA adducts and protein adducts in environmental health studies (Sram & Binková, 2000).

  • Genomics in Toxicology and Epidemiology : The integration of genomics technologies in toxicology and epidemiology is discussed, highlighting the impact on environmental health research and the need for a unified research agenda to understand the potential impacts of chemicals on health (Henry et al., 2002).

properties

IUPAC Name

butanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-2-3-4(5)6/h2-3H2,1H3,(H3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKUYBRRTKRGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274604
Record name Butanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanimidamide

CAS RN

107-90-4
Record name Butanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanimidamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTYRAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSB7V5A6Z6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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